Cas no 2227719-10-8 ((1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol)

(1R)-2,2,2-Trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol is a chiral fluorinated aromatic compound featuring a trifluoromethyl group and two nitro substituents on the phenyl ring. Its stereospecific (1R) configuration makes it valuable for asymmetric synthesis and pharmaceutical applications, where enantiopurity is critical. The electron-withdrawing nitro and trifluoromethyl groups enhance its reactivity in nucleophilic substitution and reduction reactions, while the hydroxyl group provides a handle for further derivatization. This compound is particularly useful as an intermediate in the synthesis of agrochemicals, specialty materials, and bioactive molecules, where its structural motifs contribute to stability and metabolic resistance. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol structure
2227719-10-8 structure
Product name:(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
CAS No:2227719-10-8
MF:C9H7F3N2O5
Molecular Weight:280.157492876053
CID:5605114
PubChem ID:165754332

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1962852
    • (1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
    • 2227719-10-8
    • インチ: 1S/C9H7F3N2O5/c1-4-6(8(15)9(10,11)12)2-5(13(16)17)3-7(4)14(18)19/h2-3,8,15H,1H3/t8-/m1/s1
    • InChIKey: DXCZJDRCVCDSDW-MRVPVSSYSA-N
    • SMILES: FC([C@@H](C1C=C(C=C(C=1C)[N+](=O)[O-])[N+](=O)[O-])O)(F)F

計算された属性

  • 精确分子量: 280.03070581g/mol
  • 同位素质量: 280.03070581g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 364
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 112Ų
  • XLogP3: 2.2

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1962852-0.1g
(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227719-10-8
0.1g
$1195.0 2023-08-31
Enamine
EN300-1962852-0.05g
(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227719-10-8
0.05g
$1140.0 2023-08-31
Enamine
EN300-1962852-2.5g
(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227719-10-8
2.5g
$2660.0 2023-08-31
Enamine
EN300-1962852-10.0g
(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227719-10-8
10g
$5837.0 2023-05-31
Enamine
EN300-1962852-0.25g
(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227719-10-8
0.25g
$1249.0 2023-08-31
Enamine
EN300-1962852-0.5g
(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227719-10-8
0.5g
$1302.0 2023-08-31
Enamine
EN300-1962852-1g
(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227719-10-8
1g
$1357.0 2023-08-31
Enamine
EN300-1962852-1.0g
(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227719-10-8
1g
$1357.0 2023-05-31
Enamine
EN300-1962852-5.0g
(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227719-10-8
5g
$3935.0 2023-05-31
Enamine
EN300-1962852-10g
(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227719-10-8
10g
$5837.0 2023-08-31

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol 関連文献

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-olに関する追加情報

The Chemical Compound CAS No 2227719-10-8: (1R)-2,2,2-Trifluoro-1-(2-Methyl-3,5-Dinitrophenyl)Ethan-1-Ol

The compound with CAS No 2227719-10-8, commonly referred to as (1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol, is a highly specialized organic molecule with unique structural and chemical properties. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its intricate molecular architecture and potential applications in advanced chemical systems. The molecule's structure features a trifluoroethyl group attached to a chiral center, which is further connected to a substituted phenyl ring containing two nitro groups and a methyl substituent. This combination of functional groups imparts distinctive reactivity and physical properties to the compound.

Recent studies have highlighted the importance of (1R)-configuration in determining the compound's stereochemical behavior. Researchers have explored its role in asymmetric synthesis, where the chiral center plays a pivotal role in controlling the stereochemistry of reaction products. The trifluoroethyl group, known for its electron-withdrawing properties, significantly influences the electronic environment of the molecule. This feature makes it a valuable component in designing catalysts for enantioselective reactions. Furthermore, the presence of nitro groups on the aromatic ring enhances the compound's ability to participate in various redox reactions, making it a promising candidate for applications in electrochemistry.

The synthesis of (1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol involves a multi-step process that combines principles from both organic and fluorine chemistry. The key steps include the preparation of the trifluoroethyl intermediate and its subsequent coupling with the substituted phenol derivative. Advanced techniques such as Suzuki-Miyaura coupling and asymmetric induction methods have been employed to achieve high yields and enantiomeric excess in the final product. These synthetic strategies not only underscore the complexity of constructing such molecules but also highlight the ingenuity required in modern organic synthesis.

In terms of applications, this compound has shown potential in several areas. Its chiral nature makes it an ideal candidate for use in pharmaceutical intermediates, where stereochemistry is crucial for biological activity. Additionally, its electronic properties render it suitable for incorporation into advanced materials such as semiconductors and optoelectronic devices. Recent research has also explored its utility as a building block for constructing bioactive molecules with tailored functionalities.

The study of (1R)-configuration in this compound has opened new avenues for understanding chiral recognition and catalysis. By leveraging computational chemistry tools such as density functional theory (DFT), scientists have gained insights into the electronic interactions that govern its reactivity. These findings have paved the way for designing more efficient catalysts and reaction pathways tailored to specific chemical transformations.

In conclusion, (1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol stands as a testament to the intricate beauty of organic chemistry. Its unique structure and versatile properties continue to inspire researchers across various disciplines. As advancements in synthetic methodologies and computational modeling unfold, this compound is poised to play an even more significant role in shaping future innovations in chemistry and materials science.

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